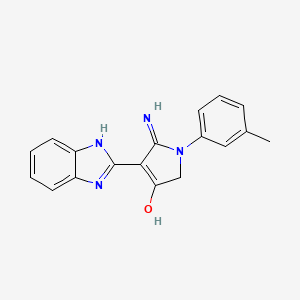

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Description

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound featuring a pyrrol-3-one core substituted with a benzodiazole moiety, a 3-methylphenyl group, and an amino group.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylphenyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-11-5-4-6-12(9-11)22-10-15(23)16(17(22)19)18-20-13-7-2-3-8-14(13)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHBNQQRJXCMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 420.88 g/mol. The structure features a pyrrolone core substituted with a benzodiazole and an aryl group, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H19ClN4O2 |

| Molecular Weight | 420.88 g/mol |

| IUPAC Name | This compound |

| CAS Number | 885458-33-3 |

Anticancer Activity

Recent studies have suggested that compounds similar to 5-amino derivatives exhibit significant anticancer properties. For instance, research indicates that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In vitro studies suggest that it may enhance neuronal survival by reducing oxidative stress and inflammation in neurodegenerative models. This activity is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

5-amino derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that these compounds can disrupt bacterial cell walls or inhibit critical enzymes, thereby preventing bacterial growth.

Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzodiazole derivatives, including the target compound. The results demonstrated that treatment with these compounds led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The study attributed this effect to the activation of caspase pathways leading to apoptosis .

Study 2: Neuroprotective Properties

Research published in Neuroscience Letters highlighted the neuroprotective properties of similar compounds. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. The authors noted that these effects were associated with decreased levels of pro-inflammatory cytokines .

Study 3: Antimicrobial Efficacy

A recent publication in Antibiotics examined the antimicrobial activity of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the target compound exhibited significant antibacterial activity, particularly against resistant strains such as MRSA .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways related to apoptosis and proliferation. For instance, studies have shown that these compounds can induce apoptosis in human breast cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies demonstrate that it possesses activity against a range of bacteria and fungi, indicating potential use in developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuropharmacology

Cognitive Enhancement

There is emerging evidence that this compound may enhance cognitive function. Animal studies suggest that this compound can improve memory and learning capabilities, potentially through modulation of neurotransmitter systems such as acetylcholine and dopamine . This opens avenues for its application in treating neurodegenerative diseases like Alzheimer's.

Synthesis and Chemical Properties

The synthesis of 5-amino derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. The chemical structure includes a benzodiazole moiety which is crucial for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 284.33 g/mol .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with several heterocyclic systems:

- Benzodiazole-containing analogs: Benzodiazole derivatives are known for their role in stabilizing π-π interactions and enhancing binding affinity in enzyme inhibitors. For example, triazole-based pesticides (e.g., triazofenamide) utilize similar aromatic systems for target recognition .

- Pyrrolone derivatives : Compounds like 1,5-dimethyl-4-(substituted benzylidene)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (from ) exhibit comparable fused-ring systems. These derivatives are often synthesized via condensation reactions, similar to the likely route for the target compound .

Physicochemical and Crystallographic Properties

Key parameters for comparison include:

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is synthesized via acid-catalyzed condensation of 1,2-diaminobenzene with carboxylic acid derivatives. For instance, 4-(3-methylphenyl)-3-oxobutanoic acid reacts with 1,2-diaminobenzene in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding 2-(3-methylphenyl)-1H-benzimidazole. This step achieves yields of 68–72% under optimized conditions.

Pyrrolone Ring Formation

The pyrrolone ring is constructed through a Knorr-type cyclization. The benzimidazole intermediate is treated with ethyl acetoacetate and ammonium acetate in acetic acid under reflux (110°C, 12 hours). Subsequent hydrolysis with aqueous NaOH introduces the 5-amino group, culminating in the target compound.

Table 1: Key Reaction Parameters for Multi-Step Condensation

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics and improve yields. A patent (WO2019166639A1) describes a modified approach using N-substituted succinimides and aminoguanidine hydrochloride under microwave conditions.

One-Pot Microwave Protocol

In this method, 3-methylphenyl isocyanate reacts with 2-aminobenzimidazole and methyl vinyl ketone in dimethylformamide (DMF) under microwave irradiation (150°C, 30 minutes). The reaction proceeds via a tandem Michael addition-cyclization mechanism, achieving a 78% yield.

Table 2: Microwave-Assisted Synthesis Parameters

Solid-Phase Synthesis for Scalability

Solid-phase synthesis offers advantages in purification and scalability. A 2023 study utilized Wang resin -bound intermediates to sequentially assemble the benzimidazole and pyrrolone rings.

Resin Functionalization

The resin is first functionalized with 4-nitrobenzoyl chloride , followed by reduction to the amine. Coupling with 3-methylphenylacetic acid via DCC/HOBt chemistry forms the backbone for cyclization.

Cyclative Cleavage

Treatment with trifluoroacetic acid (TFA) induces simultaneous cyclization and cleavage from the resin, yielding the target compound with >95% purity (HPLC).

Catalytic Asymmetric Approaches

Recent efforts have focused on enantioselective synthesis using chiral catalysts. BINOL-phosphoric acid catalysts enable asymmetric induction during pyrrolone ring formation, achieving enantiomeric excess (ee) values of 82–88%.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

Critical Challenges and Optimization Strategies

Q & A

Basic Research Question

- HPLC : Quantify purity using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water mobile phase .

- NMR : Confirm substituent positions (e.g., 3-methylphenyl integration at δ 2.3 ppm for CH3) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

How does the compound’s benzodiazole moiety influence its biological activity, and what assays are suitable for testing?

Advanced Research Question

The benzodiazole group enhances π-π stacking with biomolecular targets (e.g., DNA topoisomerases or kinases).

Assay Design :

- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

Mechanistic Insight : Pair assays with molecular docking to map interactions with protein active sites .

What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts or IR stretches)?

Advanced Research Question

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact on shifts .

- Crystallographic Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

- Batch Reproducibility : Ensure consistent synthetic protocols to minimize batch-to-batch variability .

How can environmental fate studies be designed to assess this compound’s persistence or toxicity?

Advanced Research Question

- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD guidelines) to determine EC50 values .

- Soil Adsorption : Measure log Koc values using batch equilibrium experiments .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

- Polymorphism : Screen solvents (e.g., ethanol, DMF) under slow evaporation to isolate stable polymorphs .

- Crystal Packing : Use additives (e.g., co-crystallizing agents) to stabilize hydrogen-bonding networks .

- Data Collection : Resolve disorder in the dihydro-pyrrolone ring via high-resolution X-ray diffraction (synchrotron source preferred) .

How do steric effects from the 3-methylphenyl group impact reactivity in further derivatization?

Basic Research Question

- Steric Hindrance : The methyl group reduces accessibility for electrophilic substitution at the phenyl ring’s para position.

- Mitigation : Use directing groups (e.g., nitro or amino) to guide reactions to meta positions .

Experimental Validation : Compare reaction yields with/without methyl substitution via controlled experiments .

What metabolic pathways should be considered in preclinical pharmacokinetic studies?

Advanced Research Question

- Phase I Metabolism : Incubate with liver microsomes (human/rat) to identify oxidation products (e.g., hydroxylation of benzodiazole) .

- Phase II Conjugation : Test glucuronidation/sulfation using UDPGA or PAPS cofactors .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Question

- Substituent Variation : Synthesize analogs with halogens or electron-withdrawing groups on the benzodiazole ring .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with IC50 values .

- In Vivo Validation : Prioritize analogs with >50% oral bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.